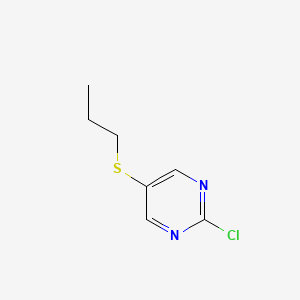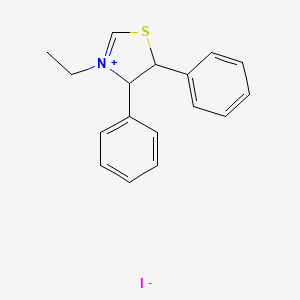
1,7-Bis(3-methoxyphenyl)hepta-1,6-diyn-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Bis(3-methoxyphenyl)hepta-1,6-diyn-4-OL is a synthetic organic compound known for its unique structure and potential applications in various scientific fields. This compound features a hepta-1,6-diyn backbone with two methoxyphenyl groups attached at the 1 and 7 positions, and a hydroxyl group at the 4 position. Its distinct structure makes it an interesting subject for research in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis(3-methoxyphenyl)hepta-1,6-diyn-4-OL typically involves multi-step organic reactions One common method includes the coupling of 3-methoxyphenylacetylene with a suitable diyn precursor under palladium-catalyzed conditions The reaction is often carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran (THF)
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Bis(3-methoxyphenyl)hepta-1,6-diyn-4-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bonds in the diyn backbone can be reduced to double or single bonds.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.
Major Products
The major products formed from these reactions include:
Oxidation: 1,7-Bis(3-methoxyphenyl)hepta-1,6-diyn-4-one.
Reduction: 1,7-Bis(3-methoxyphenyl)hepta-1,6-diene-4-OL.
Substitution: 1,7-Bis(3-substituted phenyl)hepta-1,6-diyn-4-OL.
Applications De Recherche Scientifique
1,7-Bis(3-methoxyphenyl)hepta-1,6-diyn-4-OL has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,7-Bis(3-methoxyphenyl)hepta-1,6-diyn-4-OL involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The diyn backbone can also participate in electron transfer reactions, influencing cellular redox states and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Curcumin: 1,7-Bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione.
Gingerenone A: 1,7-Bis(4-hydroxy-3-methoxyphenyl)hept-4-en-3-one.
Tetrahydrocurcumin: 1,7-Bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione.
Uniqueness
1,7-Bis(3-methoxyphenyl)hepta-1,6-diyn-4-OL is unique due to its diyn backbone, which imparts distinct electronic and structural properties compared to similar compounds like curcumin and gingerenone A. These properties make it a valuable compound for studying reaction mechanisms and developing new materials.
Propriétés
Numéro CAS |
138333-47-8 |
|---|---|
Formule moléculaire |
C21H20O3 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
1,7-bis(3-methoxyphenyl)hepta-1,6-diyn-4-ol |
InChI |
InChI=1S/C21H20O3/c1-23-20-13-5-9-17(15-20)7-3-11-19(22)12-4-8-18-10-6-14-21(16-18)24-2/h5-6,9-10,13-16,19,22H,11-12H2,1-2H3 |
Clé InChI |
AKAOLPNIECSZGC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C#CCC(CC#CC2=CC(=CC=C2)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


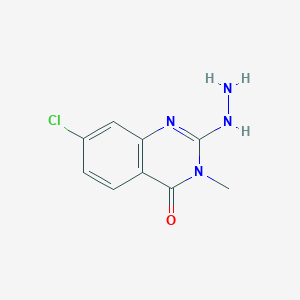
![N~1~,N~1~,N~4~,N~4~-Tetrakis[(oxiran-2-yl)methyl]butane-1,4-diamine](/img/structure/B14266316.png)
![Phosphonic acid, [bis(4-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B14266339.png)
![Silane, [2-(4-chlorophenyl)ethyl]triethyl-](/img/structure/B14266346.png)

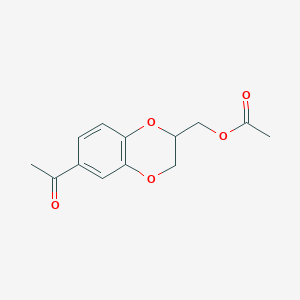

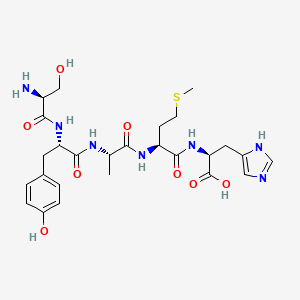
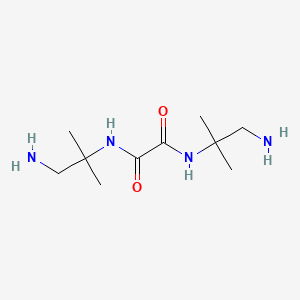
![Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, trans-](/img/structure/B14266364.png)


